molecular formula C10H11ClO3S B6145589 (3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride CAS No. 1780461-29-1

(3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride

Cat. No.: B6145589
CAS No.: 1780461-29-1
M. Wt: 246.7
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Description

(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride: is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of benzopyran and contains a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride typically involves the reaction of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles.

    Reduction Reactions: The compound can be reduced to (3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include (3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonamides, (3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonates, and other derivatives.

    Reduction: The major product is (3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonamide.

    Oxidation: The major products are sulfonic acid derivatives.

Scientific Research Applications

Chemistry: (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives. It is also used in the synthesis of various heterocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical reactivity.

Comparison with Similar Compounds

  • (3,4-Dihydro-1H-2-benzopyran-1-yl)methanesulfonyl chloride
  • (3,4-Dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride
  • (3,4-Dihydro-1H-2-benzopyran-7-yl)methanesulfonyl chloride

Uniqueness: (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the benzopyran ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible from other similar compounds.

Properties

CAS No.

1780461-29-1

Molecular Formula

C10H11ClO3S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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